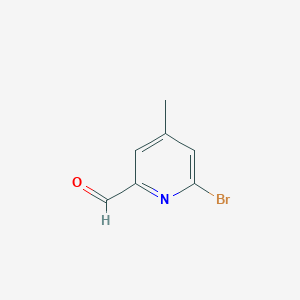

6-Bromo-4-methylpicolinaldehyde

Description

General Context of Pyridine (B92270) Aldehyde Chemistry

Pyridine aldehydes, also known as formylpyridines, are aromatic aldehydes where a formyl group (-CHO) is attached to a pyridine ring. wikipedia.org Their chemistry is governed by the interplay between the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the reactivity of the aldehyde functional group.

Pyridine aldehydes are typically synthesized through the oxidation of the corresponding methylpyridines or hydroxymethylpyridines. wikipedia.org The aldehyde group itself is susceptible to nucleophilic attack, a characteristic reaction of aldehydes. This reactivity is prominently used in the formation of Schiff bases through condensation with primary amines. The resulting iminopyridine structures are robust and can function as bidentate ligands, capable of coordinating with various metal ions. wikipedia.org This property makes pyridine aldehydes essential starting materials in the synthesis of complex ligands for catalysis and materials science.

Importance of Halogenated Pyridine Derivatives in Organic Synthesis

The introduction of halogen atoms, such as bromine, onto a pyridine scaffold dramatically enhances its synthetic utility, making halogenated pyridine derivatives indispensable building blocks in organic chemistry and drug discovery. nih.govresearchgate.net Halogens can serve as versatile precursors for other functional groups, or they can be integral parts of the final molecule, often improving potency and pharmacokinetic properties. researchgate.net

A bromine substituent on the pyridine ring acts as an excellent leaving group in various cross-coupling reactions. This allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura and Stille couplings, which utilize palladium catalysts, are frequently employed to attach aryl, vinyl, or other organic fragments at the position of the bromine atom. This capability provides a powerful and efficient method for constructing complex molecular architectures from simpler, readily available halogenated pyridine precursors. nih.gov Consequently, these derivatives are highly valued in the synthesis of pharmaceuticals and agrochemicals.

Overview of Research Trajectories for 6-Bromo-4-methylpicolinaldehyde

While specific, in-depth research focused exclusively on this compound is not extensively documented in peer-reviewed literature, its significance and research trajectory can be inferred from its chemical structure and the well-established chemistry of its analogues and precursors. The compound combines the key reactive features of a picolinaldehyde with those of a halogenated and alkyl-substituted pyridine, positioning it as a highly versatile synthetic intermediate.

The research utility of this compound stems from its dual reactivity:

The Aldehyde Group: This functional group can be used to build molecular complexity through reactions such as condensations (e.g., Schiff base formation), aldol reactions, and Wittig-type olefination reactions. wikipedia.orgsigmaaldrich.com

The Bromo-Substituted Pyridine Ring: The bromine atom at the 6-position serves as a critical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The methyl group at the 4-position can influence the electronic properties and steric environment of the molecule, which can be useful for fine-tuning the properties of the final product.

A closely related precursor, Methyl 4-bromo-6-methylpicolinate, is known to be an intermediate for pharmaceutical and agrochemical synthesis, where the bromine is used for cross-coupling and the methyl group modulates molecular properties. The ester function in this precursor can be reduced to an alcohol, which in turn can be oxidized to yield the target aldehyde, this compound.

Furthermore, the simpler analogue, 6-Bromo-2-pyridinecarboxaldehyde, is widely used as a building block for constructing tris[(pyridyl)methyl]amine (TPA) ligands, porphyrins, and other complex organic structures for materials and coordination chemistry. sigmaaldrich.comsigmaaldrich.com By combining these established reactivities, this compound is logically positioned as a valuable intermediate for creating structurally diverse and complex molecules for potential use in medicinal chemistry, as enzyme inhibitors or receptor ligands, and in materials science. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of Related Pyridine Aldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Pyridine-2-carbaldehyde (Picolinaldehyde) | 1121-60-4 | C₆H₅NO | 107.11 | 148-151 |

| 6-Bromo-2-pyridinecarboxaldehyde | 34160-40-2 | C₆H₄BrNO | 186.01 | 81-85 |

| 6-Bromo-3-pyridinecarboxaldehyde | 149806-06-4 | C₆H₄BrNO | 186.01 | 104-110 |

Data sourced from multiple references. wikipedia.orgsigmaaldrich.comsigmaaldrich.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO |

|---|---|

Molecular Weight |

200.03 g/mol |

IUPAC Name |

6-bromo-4-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3 |

InChI Key |

NUHSQYZABODZGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 4 Methylpicolinaldehyde

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler, readily available starting materials. libretexts.org For 6-Bromo-4-methylpicolinaldehyde, several logical disconnections can be proposed, highlighting key precursors and synthetic strategies.

C-CHO Bond Disconnection: The aldehyde functional group can be disconnected to reveal a precursor such as (6-Bromo-4-methylpyridin-2-yl)methanol, which would require oxidation, or more commonly, a carboxylic acid derivative like 6-bromo-4-methylpicolinic acid or its corresponding ester. This latter approach, involving the reduction of a picolinic acid derivative, is a common and effective strategy for forming picolinaldehydes.

C-Br Bond Disconnection: Disconnecting the carbon-bromine bond suggests an electrophilic bromination reaction on a precursor like 4-methylpicolinaldehyde. This route's feasibility depends on the regioselectivity of the bromination, which is governed by the directing effects of the existing methyl and aldehyde groups.

Disconnection to a Simpler Pyridine (B92270) Core: A more fundamental disconnection leads back to a simpler, commercially available pyridine derivative. A highly logical starting material is 2,4-dimethylpyridine (2,4-lutidine). From this precursor, the synthetic challenge involves the regioselective introduction of the bromine atom at the 6-position and the selective oxidation of the 2-methyl group to an aldehyde.

Based on this analysis, three primary precursors are identified as crucial starting points for the synthesis of this compound.

| Precursor Name | Chemical Structure | Corresponding Synthetic Strategy |

|---|---|---|

| 2,4-Dimethylpyridine (2,4-Lutidine) |  | Sequential Bromination and Selective Oxidation |

| 4-Methylpicolinaldehyde |  | Direct Bromination |

| Methyl 4-bromo-6-methylpicolinate |  | Functional Group Interconversion (Reduction) |

Direct Bromination Approaches to Methylpicolinaldehydes

The direct introduction of a bromine atom onto the 4-methylpicolinaldehyde ring via electrophilic aromatic substitution presents a challenge in regioselectivity. The outcome of the reaction is dictated by the combined electronic effects of the substituents already on the pyridine ring. makingmolecules.com

The methyl group at the 4-position is an activating group, donating electron density to the ring and directing incoming electrophiles to the ortho and para positions (positions 3, 5). libretexts.orglibretexts.org Conversely, the aldehyde group at the 2-position is a deactivating, meta-directing group, which would direct an incoming electrophile to position 5. libretexts.orglibretexts.org

The competing directing effects are summarized below:

-CH₃ group (at C4): Ortho, para-director (directs to C3, C5)

-CHO group (at C2): Meta-director (directs to C5)

Both groups favor substitution at the C5 position. However, achieving selective bromination at the desired C6 position is unlikely with this substrate, as neither group strongly directs the electrophile to this location. The reaction would likely yield a mixture of products with bromination occurring at other positions, primarily C5, making this approach inefficient for the target compound.

While direct bromination of 4-methylpicolinaldehyde is problematic, studies on related molecules demonstrate that regioselectivity can be achieved with a different substitution pattern. For instance, the electrophilic bromination of methyl 6-methylpicolinate using elemental bromine in an aqueous system proceeds with high regioselectivity to yield methyl 4-bromo-6-methylpicolinate. In this case, the methyl group at the 6-position and the ester at the 2-position collectively direct the bromination to the 4-position. This highlights how the electronic nature of the substituents is critical in controlling the position of electrophilic attack on the pyridine ring.

Synthesis via Oxidation of Methyl-Substituted Pyridines

A more viable synthetic route begins with a precursor that already contains the desired bromine and methyl group arrangement, such as 6-bromo-2,4-lutidine. This strategy then focuses on the selective oxidation of the methyl group at the 2-position to form the aldehyde. The methyl group at the 2-position of a pyridine ring is generally more reactive and susceptible to oxidation than methyl groups at other positions.

Aerobic oxidation utilizes molecular oxygen, often in the presence of a catalyst, as the primary oxidant. While specific examples for the aerobic oxidation of 6-bromo-2,4-lutidine are not extensively detailed, the general transformation of substituted lutidines is known. The biodegradation of pyridines, for instance, shows that methylpyridines can be oxidized, although methylation can significantly slow down the degradation of the pyridine ring. nih.gov Industrial processes often rely on vapor-phase catalytic oxidation to convert alkylpyridines to their corresponding aldehydes or carboxylic acids.

More controlled and selective oxidation can be achieved using specific chemical catalysts. Vanadium-based catalysts, such as vanadium oxide (V₂O₅), are widely used for the oxidation of alkylpyridines. mdpi.comrptu.de Studies on the vapor-phase oxidation of 2-methyl-5-ethylpyridine have shown that the methyl group at the 2-position is preferentially oxidized. researchgate.net This selectivity is attributed to the interaction between the pyridine's nitrogen atom and acidic sites on the catalyst surface, which increases the reactivity of the substituent at the adjacent 2-position. researchgate.net

This principle can be applied to the synthesis of this compound. By using a catalyst system like V₂O₅, potentially modified with other metal oxides like TiO₂ or MnO₂ to enhance selectivity and stability, it is plausible to selectively oxidize the 2-methyl group of 6-bromo-2,4-lutidine to the desired aldehyde. mdpi.com The reaction conditions, such as temperature and catalyst composition, would need to be carefully optimized to maximize the yield of the aldehyde and minimize over-oxidation to the carboxylic acid.

Synthesis through Functional Group Interconversion at the Aldehyde Position

Functional group interconversion offers a reliable method for synthesizing this compound, particularly through the reduction of a picolinic acid derivative. This approach builds the carbon skeleton and establishes the correct substitution pattern first, leaving the formation of the sensitive aldehyde group as a final step.

This strategy involves the partial reduction of a carboxylic acid or, more commonly, an ester derivative of 6-bromo-4-methylpicolinic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters all the way to primary alcohols. However, by using a sterically hindered and less reactive hydride reagent, the reduction can be stopped at the aldehyde stage. chemistrysteps.com

Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.com The reaction is performed at low temperatures, typically -78 °C, to stabilize the hemiacetal intermediate that forms after the first hydride addition. chemistrysteps.com An aqueous workup then hydrolyzes this intermediate to yield the desired aldehyde. chemistrysteps.comyoutube.com

The synthetic sequence would be as follows:

Bromination: Start with methyl 6-methylpicolinate and perform an electrophilic bromination to synthesize methyl 4-bromo-6-methylpicolinate.

Reduction: Treat the resulting ester, methyl 4-bromo-6-methylpicolinate, with one equivalent of DIBAL-H at -78 °C, followed by a careful aqueous quench.

This pathway is often preferred due to its high selectivity and the relatively mild conditions of the final reduction step, which helps to avoid side reactions.

| Reagent | Abbreviation | Typical Product from Ester | Key Reaction Condition |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Primary Alcohol | Room Temperature or Reflux |

| Diisobutylaluminum Hydride | DIBAL-H | Aldehyde | Low Temperature (-78 °C) |

Formylation Reactions on Pyridine Scaffolds (e.g., Vilsmeier-Haack, DMF-formylation)

The introduction of a formyl group onto a pyridine ring is a key transformation in the synthesis of picolinaldehydes. Two prominent methods for this are the Vilsmeier-Haack reaction and formylation using dimethylformamide (DMF) with other reagents.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. acs.orgchemistrysteps.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org This electrophilic species then attacks the aromatic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. chemistrysteps.comwikipedia.org

DMF-formylation encompasses a broader range of methods where DMF serves as the formylating agent. One common approach involves the lithiation of the pyridine ring followed by quenching with DMF. For instance, the synthesis of 6-bromo-2-formyl-pyridine has been achieved by treating 2,6-dibromopyridine with n-butyllithium at low temperatures to effect a lithium-halogen exchange, followed by the addition of DMF. prepchem.com A similar strategy could theoretically be applied to a 2,6-dibromo-4-methylpyridine precursor to introduce the formyl group at the 2-position.

Another approach is the direct formylation of a lithiated pyridine. For example, treatment of 2-bromo-4-methoxypyridine with lithium tetramethylpiperidide (LTMP) followed by DMF has been shown to yield the corresponding aldehyde. arkat-usa.org This directed ortho metalation strategy could potentially be adapted for 6-bromo-4-methylpyridine, although the directing effects of the bromo and methyl groups would need to be carefully considered.

Synthesis through Pyridine Ring Construction Methodologies

Constructing the substituted pyridine ring from acyclic precursors is an alternative and powerful strategy for synthesizing complex pyridine derivatives.

Hantzsch-Type Condensations

The Hantzsch pyridine synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate. dntb.gov.uawikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org

To synthesize a molecule with the specific substitution pattern of this compound using a Hantzsch-type reaction would be challenging. The traditional Hantzsch synthesis typically leads to symmetrically substituted pyridines at the 2- and 6-positions. While modifications exist for the synthesis of unsymmetrical pyridines, achieving the desired 2-formyl, 4-methyl, and 6-bromo substitution pattern would require carefully chosen and potentially complex starting materials. For instance, a one-pot synthesis of 2,4,6-trisubstituted pyridines has been reported using benzyl alcohol, acetophenones, and ammonium acetate, but this does not readily lend itself to the introduction of a bromo and a formyl group at the desired positions. acs.org

Alternative Heterocycle Formation Pathways

Beyond the Hantzsch synthesis, a variety of other cyclization strategies can be employed to construct polysubstituted pyridine rings. These methods often offer greater flexibility in accessing diverse substitution patterns.

One such approach involves the [4+2] cycloaddition of 1,2,4-triazines with electron-rich dienophiles, which, after a retro-Diels-Alder reaction, can yield highly substituted pyridines. This strategy allows for the construction of the pyridine ring from three two-atom building blocks, offering a modular approach to a variety of substitution patterns.

Another modern approach involves the use of pyridinium 1,4-zwitterions as building blocks in dipolar cyclization reactions. These methods have proven effective for the synthesis of functionalized heterocyclic compounds. mdpi.com Additionally, radical cyclization of α-aminoalkyl radicals onto unactivated double bonds has been utilized to prepare polysubstituted piperidines, which could potentially be aromatized to pyridines. rsc.org

Palladium-catalyzed intramolecular C-H arylation of pyridine derivatives has also emerged as a powerful tool for the synthesis of fused heteroaromatic compounds. beilstein-journals.org While not a direct method for constructing the picolinaldehyde itself, such strategies highlight the ongoing development of novel methods for functionalizing pyridine rings, which could be adapted for the synthesis of complex targets.

Optimization and Scalability Considerations in Synthesis

The successful laboratory-scale synthesis of a compound is often followed by the need for optimization to improve yields, reduce costs, and ensure the process is scalable for larger-scale production.

Yield Enhancement Strategies

For formylation reactions, optimizing the reaction conditions is crucial for maximizing the yield. In the case of Vilsmeier-Haack reactions, the ratio of DMF to POCl₃ can significantly impact the outcome, with variations leading to either improved yields or decomposition of the starting material. thieme-connect.de Temperature is another critical parameter that requires careful control. thieme-connect.de For lithiation-formylation reactions, the choice of organolithium reagent, solvent, temperature, and reaction time are all key factors that must be optimized to achieve high yields and minimize side reactions.

In pyridine ring construction methodologies like the Hantzsch synthesis, yield enhancement can be achieved through the use of catalysts and by optimizing the reaction conditions. For example, cerium(IV) ammonium nitrate has been used as a catalyst in aqueous media for the Hantzsch reaction. dntb.gov.ua Microwave irradiation has also been employed to accelerate the reaction and improve yields. chemistrysteps.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. Current time information in Pasuruan, ID.rsc.org In the context of synthesizing this compound, several green chemistry approaches can be considered.

The use of greener solvents is a key aspect of sustainable synthesis. Traditional solvents like DMF are effective but pose environmental and health concerns. Research into the use of ionic liquids (ILs) and deep eutectic solvents (DESs) as alternative reaction media is a promising area. benthamscience.comacs.orgnih.govresearchgate.net These solvents are often non-volatile, non-flammable, and can be recycled. nih.gov Furthermore, solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. nih.gov

The development of catalytic methods is another cornerstone of green chemistry. Utilizing catalysts, especially heterogeneous catalysts that can be easily recovered and reused, can significantly improve the atom economy and reduce waste. mdpi.com For instance, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org

Energy efficiency is also a critical consideration. Microwave-assisted synthesis has been shown to reduce reaction times and energy consumption in the preparation of pyridine derivatives. chemistrysteps.comnih.gov The development of one-pot, multi-component reactions, such as the Hantzsch synthesis, is inherently greener as it reduces the number of synthetic steps, minimizes waste, and saves time and resources. wikipedia.org

Reactivity and Transformations of 6 Bromo 4 Methylpicolinaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 6-bromo-4-methylpicolinaldehyde is a key site for molecular elaboration. Its electrophilic carbon atom readily undergoes attack by various nucleophiles, and the entire functional group can be transformed through oxidation or reduction.

The aldehyde functionality of this compound is a prime target for nucleophilic addition and condensation reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.org For this compound, a Knoevenagel condensation would involve its reaction with a nucleophile possessing an active hydrogen, leading to a new carbon-carbon double bond. wikipedia.org The reaction is a modification of the aldol condensation and is crucial for synthesizing various valuable compounds. wikipedia.orgrsc.org Boric acid has been shown to be an effective catalyst for Knoevenagel condensations, facilitating the reaction between aldehydes and active methylene compounds to produce 2-alkylidene/arylidene derivatives. mdpi.comsciforum.net

Aldol Condensation: While the classic aldol condensation involves the reaction between two carbonyl compounds, one of which must have an α-hydrogen, variations of this reaction can be applied to aldehydes like this compound.

Imine Formation: Aldehydes readily react with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reactant | Catalyst | Product Type |

| Knoevenagel Condensation | Active methylene compound | Weak base (e.g., piperidine, boric acid) | α,β-unsaturated compound |

| Imine Formation | Primary amine | Acid or base catalyst | Imine (Schiff base) |

Data derived from general principles of organic reactions.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: Common oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 6-bromo-4-methylpicolinic acid.

Reduction: The aldehyde can be reduced to 6-bromo-4-methylpicolinyl alcohol using various reducing agents.

Olefination reactions are powerful tools for converting carbonyl compounds into alkenes.

Wittig Reaction: The Wittig reaction utilizes a phosphonium ylide (Wittig reagent) to convert an aldehyde or ketone into an alkene. libretexts.orgwikipedia.org This reaction is widely used for the synthesis of alkenes and can tolerate a variety of functional groups. libretexts.org The reaction proceeds through the formation of an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine oxide. masterorganicchemistry.comumass.edu The stereochemical outcome of the Wittig reaction can often be controlled, with unstabilized ylides typically favoring the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphonium ylide. wikipedia.org This reaction generally provides excellent (E)-selectivity in the formation of alkenes. wikipedia.orgnrochemistry.comalfa-chemistry.com The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding Wittig reagents, allowing them to react with a broader range of aldehydes and ketones under milder conditions. nrochemistry.com The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the formation of an oxaphosphetane intermediate that eliminates to give the alkene. nrochemistry.comyoutube.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Typical Stereoselectivity | (Z)-alkene with unstabilized ylides | (E)-alkene |

| Reactivity of Reagent | Less nucleophilic | More nucleophilic |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

Data compiled from multiple sources. wikipedia.orgorganic-chemistry.orgwikipedia.orgnrochemistry.comalfa-chemistry.com

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. adichemistry.comorganic-chemistry.org The product is a β-amino-carbonyl compound known as a Mannich base. adichemistry.comwikipedia.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then reacts with the enol form of the active hydrogen compound. adichemistry.comwikipedia.org While this compound itself does not have an enolizable proton, it can act as the aldehyde component in a Mannich reaction. nih.gov

Reactions Involving the Bromo Substituent

The bromine atom on the pyridine (B92270) ring of this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. youtube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used cross-coupling reaction that couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgnih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts. nih.gov The catalytic cycle involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to form the product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkynes. researchgate.net Copper-free versions of the Sonogashira reaction have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high functional group tolerance of the organozinc reagents. nih.gov Recent advancements have led to the development of more user-friendly protocols, including the use of solid, salt-stabilized organozinc reagents. nih.gov The reaction is particularly useful for forming C(sp²)-C(sp³) bonds. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, but their toxicity is a significant drawback. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction has been successfully applied to pyridinium salts. researchgate.net Microwave irradiation can be used to accelerate Stille coupling reactions. mdpi.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron compound | Mild conditions, functional group tolerance, low toxicity |

| Sonogashira | Terminal alkyne | Forms C(sp²)-C(sp) bonds, requires copper co-catalyst (typically) |

| Negishi | Organozinc compound | High functional group tolerance, useful for C(sp²)-C(sp³) bonds |

| Stille | Organotin compound | Stable reagents, but toxic |

Data synthesized from multiple sources. wikipedia.orgnih.govlibretexts.orgnih.govwikipedia.orgorganic-chemistry.orgresearchgate.netwikipedia.orgorganic-chemistry.orgnih.govnih.govwikipedia.orgorganic-chemistry.org

Metal-Halogen Exchange Reactions and Subsequent Quenching (e.g., Grignard reactions)

Metal-halogen exchange is a powerful technique in organometallic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of this compound, this reaction typically involves the conversion of the C-Br bond into a C-metal bond, generating a highly reactive organometallic intermediate. This intermediate can then be "quenched" with various electrophiles to introduce a wide array of substituents onto the pyridine ring.

A common approach involves lithium-halogen exchange, often utilizing alkyllithium reagents like n-butyllithium at low temperatures to prevent side reactions. tcnj.edu The resulting lithiated pyridine species is a potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, carbonyl compound, or carbon dioxide, installs a new functional group at the 6-position of the pyridine ring.

Alternatively, Grignard reagents can be prepared through magnesium-halogen exchange. wikipedia.org This can be achieved by reacting this compound with magnesium metal or through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. nih.gov The resulting pyridyl Grignard reagent can then participate in a host of subsequent reactions, including cross-coupling reactions and additions to carbonyls. A protocol using a combination of i-PrMgCl and n-BuLi has been developed for halogen-metal exchange on bromoheterocycles bearing acidic protons, which could be applicable here to avoid cryogenic conditions. nih.gov

Table 1: Examples of Electrophiles for Quenching Organometallic Intermediates

| Electrophile | Resulting Functional Group |

| Alkyl halide (R-X) | Alkyl group (R) |

| Aldehyde/Ketone (R'COR'') | Secondary/Tertiary alcohol |

| Carbon dioxide (CO2) | Carboxylic acid |

| Disulfide (R-S-S-R) | Thioether (S-R) |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 6-position of this compound serves as a good leaving group in such reactions.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing nitrogen atom in the pyridine ring. Subsequent expulsion of the bromide ion restores the aromaticity of the ring and yields the substituted product.

A variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse range of substituted pyridines. Common nucleophiles include amines, alkoxides, and thiolates. For instance, reaction with an amine would yield a 6-amino-4-methylpicolinaldehyde derivative. The reactivity of halopyridines in SNAr reactions is well-documented, and the 2- and 4-positions (ortho and para to the nitrogen) are particularly activated towards nucleophilic attack. youtube.com While the bromine is at the 6-position (ortho to the nitrogen), SNAr reactions are feasible. rsc.org

Reactions at the Methyl Group (C4-Position)

The methyl group at the C4-position, being attached to an aromatic ring, exhibits reactivity analogous to a benzylic position. This allows for a range of functionalization strategies.

Benzylic Functionalization Strategies

The C-H bonds of the methyl group are susceptible to radical halogenation, most commonly bromination, using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). masterorganicchemistry.com This benzylic bromination would convert the methyl group into a bromomethyl group, a versatile synthetic handle for further transformations such as nucleophilic substitution or elimination reactions. Studies on the free radical bromination of unsymmetrical dimethylpyridines have shown that the position of bromination is influenced by the inductive effect of the ring nitrogen. daneshyari.com

Furthermore, the methyl group can be deprotonated using a strong base to generate a benzylic carbanion. This nucleophilic species can then react with various electrophiles. This approach is a key strategy in C-H functionalization. rsc.org

Condensation Reactions Involving the Methyl Group

While the aldehyde group is more commonly associated with condensation reactions, under certain conditions, the active methyl group can also participate. If the methyl group is sufficiently activated, for example by deprotonation with a strong base, the resulting carbanion can act as a nucleophile and add to a carbonyl compound in an aldol-type condensation.

Tandem and Cascade Reactions Incorporating Multiple Functional Groups

For example, a reaction sequence could be initiated by a metal-halogen exchange at the bromine position, followed by an intramolecular reaction of the resulting organometallic species with the aldehyde group. Alternatively, an intermolecular reaction could be designed where a nucleophile first reacts with the aldehyde, and a subsequent transformation involves the bromine or methyl group. The synthesis of quinolines from aldehydes and 2-vinylanilines via a cascade reaction of condensation, electrocyclization, and dehydrogenation illustrates the potential for aldehydes to participate in such sequences. units.it

Regioselectivity and Stereoselectivity in Transformations

Controlling the regioselectivity and stereoselectivity of reactions is crucial for efficient and predictable synthesis. wikipedia.orgkhanacademy.org In the context of this compound, these considerations are paramount.

Regioselectivity refers to the preference of a reaction to occur at one position over another. For instance, in nucleophilic aromatic substitution, the reaction will selectively occur at the carbon bearing the bromine atom. In Suzuki cross-coupling reactions of dibromopyridines, the site of the reaction can be controlled based on the reaction conditions and the nature of the catalyst. researchgate.net Similarly, the regioselectivity of benzylic bromination of the methyl group is influenced by the electronic effects of the pyridine ring. daneshyari.com

Stereoselectivity concerns the preferential formation of one stereoisomer over another. Reactions involving the aldehyde group, such as nucleophilic addition or condensation, can potentially generate a new stereocenter. The stereochemical outcome of such reactions can often be controlled by using chiral reagents or catalysts. For example, in a Grignard addition to the aldehyde, the use of a chiral ligand could favor the formation of one enantiomer of the resulting alcohol over the other.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 4 Methylpicolinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is essential for confirming the constitution of 6-Bromo-4-methylpicolinaldehyde.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show five distinct signals:

An aldehyde proton (-CHO) as a singlet in the downfield region (δ 9.8–10.2 ppm).

Two aromatic protons on the pyridine (B92270) ring, appearing as singlets or narrow doublets. The proton at position 5 (H5) would be adjacent to the methyl and bromo-substituted carbons, while the proton at position 3 (H3) is adjacent to the aldehyde-bearing carbon. Their chemical shifts would be in the aromatic region (δ 7.5–8.5 ppm).

A sharp singlet for the methyl group (-CH₃) protons, expected in the upfield region (δ 2.3–2.6 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals, corresponding to each carbon atom in the molecule.

The aldehyde carbonyl carbon (C=O) would be the most downfield signal (δ 190–195 ppm).

The five carbons of the pyridine ring would appear in the aromatic region (δ 120–160 ppm), with the carbon bearing the bromine atom (C6) being significantly influenced by the halogen's electronic effects.

The methyl carbon (-CH₃) would be the most upfield signal (δ 18–25 ppm).

2D NMR Spectroscopy: To confirm these assignments and establish connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While minimal coupling is expected between the isolated aromatic protons in the title compound, it is invaluable for tracing spin systems in more complex derivatives.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a spatial correlation between the aldehyde proton and the H3 proton, and between the methyl protons and the H3 and H5 protons, providing conformational information.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.95 (s, 1H) | 192.5 |

| Pyridine H3 | 7.90 (s, 1H) | 125.0 |

| Pyridine H5 | 7.70 (s, 1H) | 130.0 |

| Methyl (-CH₃) | 2.50 (s, 3H) | 20.0 |

| Pyridine C2 | - | 153.0 |

| Pyridine C4 | - | 150.0 |

| Pyridine C6 | - | 142.0 |

| Note: These are estimated values based on standard substituent effects. Actual experimental values may vary. |

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. For this compound, specific atoms could be replaced with their heavier isotopes to trace their fate during a chemical transformation.

Deuterium (²H) Labeling: Replacing the aldehyde proton with deuterium would allow for the monitoring of reactions involving this specific site, such as reductions or additions, by observing the disappearance of its ¹H NMR signal or through deuterium NMR spectroscopy.

Carbon-13 (¹³C) Labeling: The aldehyde carbon could be selectively enriched with ¹³C. This would dramatically enhance its signal in the ¹³C NMR spectrum, making it an excellent probe for tracking reactions at the carbonyl group, such as decarbonylation or condensation reactions.

Nitrogen-15 (¹⁵N) Labeling: Incorporating ¹⁵N into the pyridine ring would enable the use of ¹⁵N NMR spectroscopy to study interactions or reactions involving the nitrogen heteroatom, such as coordination to metal centers in the formation of derivatives.

While no specific isotopic labeling studies involving this compound are prominently reported, this methodology remains a critical tool for detailed mechanistic investigations of its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₇H₆BrNO), HRMS is crucial for confirming its composition.

The calculated monoisotopic mass would be compared to the experimentally determined value, with a mass accuracy of less than 5 ppm providing high confidence in the assigned formula. A key feature in the mass spectrum would be the isotopic signature of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides structural information. For this compound, characteristic fragmentation pathways would include:

Loss of the formyl radical (•CHO), resulting in a [M-29]⁺ ion.

Loss of carbon monoxide (CO), leading to a [M-28]⁺ ion.

Loss of the bromine atom (•Br), giving a [M-79/81]⁺ fragment.

Table 2: Predicted HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₆BrNO |

| Calculated Monoisotopic Mass ([M]⁺ for ⁷⁹Br) | 198.9682 Da |

| Calculated Monoisotopic Mass ([M+2]⁺ for ⁸¹Br) | 200.9662 Da |

| Key Fragmentation Ions (m/z) | [M-CHO]⁺, [M-CO]⁺, [M-Br]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

FT-IR Spectroscopy:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690–1715 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed around 2960–2850 cm⁻¹.

C=C and C=N Stretches: Vibrations from the pyridine ring are expected in the 1400–1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration would appear at lower frequencies, typically in the 500–650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR, non-polar or more symmetric bonds often produce strong Raman signals. The aromatic ring vibrations are typically strong in the Raman spectrum, providing clear information about the substitution pattern. A study on the related compound 6-bromopyridine-2-carbaldehyde combined experimental and computational methods to interpret its vibrational spectra, providing a solid basis for analyzing the title compound. mdpi.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| Methyl C-H Stretch | 2960-2850 | 2960-2850 |

| Aldehyde C=O Stretch | ~1700 (Strong) | ~1700 (Medium) |

| Pyridine Ring C=C/C=N Stretches | 1600-1400 | 1600-1400 (Strong) |

| C-Br Stretch | 650-500 | 650-500 |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions associated with the π-electron system of the substituted pyridine ring. They are expected to occur at shorter wavelengths, likely in the 200–280 nm range. Data for the parent pyridine molecule shows a π→π* transition around 251 nm. nist.gov

n→π Transition:* This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is characteristic of aldehydes and ketones and is expected to appear at a longer wavelength, around 280–320 nm. masterorganicchemistry.com

Emission spectroscopy (fluorescence and phosphorescence) measures the light emitted by a molecule as it returns to the ground state from an excited state. While many aromatic aldehydes are not strongly fluorescent at room temperature, studying the emission properties of the compound and its derivatives, particularly metal complexes, could provide valuable insights into their excited-state dynamics.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π→π | ~260 | High |

| n→π | ~300 | Low |

| Note: Values are estimates and can be significantly influenced by the solvent. |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography would reveal how the molecules pack in the crystal lattice, providing information on intermolecular interactions such as halogen bonding (involving the bromine atom), hydrogen bonding, or π–π stacking of the pyridine rings. This information is crucial for understanding the solid-state properties of the material. To date, a crystal structure for this compound has not been reported in public databases. The determination of its crystal structure would represent a valuable contribution to the chemical literature.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable to chiral derivatives)

While specific chiroptical data for chiral derivatives of this compound are not available in the current body of scientific literature, the established methodologies of ECD and VCD spectroscopy provide a robust framework for determining their absolute stereochemistry. The process involves a synergistic approach that combines experimental spectroscopic measurements with quantum-mechanical calculations. spectroscopyeurope.com

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the ultraviolet-visible region. spectroscopyeurope.com This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. For a hypothetical chiral derivative of this compound, where a chiral center is introduced, for instance, through an alkyl or aryl substituent bearing a stereocenter, the pyridine ring and the aldehyde group would act as chromophores.

The stereochemical assignment would proceed as follows:

Experimental Measurement : The ECD spectrum of a pure enantiomer of the chiral derivative would be recorded. The spectrum would exhibit positive and/or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the molecule.

Computational Modeling : Quantum-mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), would be performed for one enantiomer (e.g., the R-enantiomer) of the chiral derivative. nih.gov This involves first a conformational search to identify the most stable conformers in solution, followed by the calculation of the ECD spectrum for each significant conformer. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra.

Comparison and Assignment : The experimentally measured ECD spectrum is then compared to the computationally predicted spectrum for the chosen enantiomer (e.g., R) and its mirror image (which would be the predicted spectrum for the S-enantiomer). A match between the experimental and one of the predicted spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. spectroscopyeurope.com VCD is sensitive to the chirality of the entire molecular structure and does not require the presence of a chromophore, making it a broadly applicable technique. spectroscopyeurope.com

The application of VCD for the stereochemical assignment of a chiral derivative of this compound would follow a similar workflow to ECD:

Experimental Measurement : The VCD and infrared (IR) spectra of a pure enantiomer are measured in a suitable solvent, often a deuterated one to avoid solvent interference. spectroscopyeurope.com The VCD spectrum will show both positive and negative bands corresponding to the vibrational modes of the molecule.

Computational Modeling : As with ECD, quantum-mechanical calculations (using DFT) are employed to predict the VCD spectrum for one enantiomer. spectroscopyeurope.com This also requires a thorough conformational analysis to obtain a Boltzmann-weighted average spectrum that accurately represents the molecule in solution.

Comparison and Assignment : The experimental VCD spectrum is compared with the predicted spectra for both the R- and S-enantiomers. The absolute configuration is assigned based on the best fit between the experimental and calculated spectra. spectroscopyeurope.com

Hypothetical Data for a Chiral Derivative

To illustrate the expected outcome of such an analysis, the following table presents hypothetical ECD and VCD data for a putative chiral derivative, (R)-6-Bromo-4-methyl-α-(trifluoromethyl)picolyl alcohol, a reduction product of the parent aldehyde.

| Spectroscopic Data | Experimental Result | Computationally Predicted Result for (R)-enantiomer |

| ECD | ||

| λmax 1 (nm) | 285 | 288 |

| Δε1 (L·mol-1·cm-1) | +3.2 | +3.5 |

| λmax 2 (nm) | 240 | 242 |

| Δε2 (L·mol-1·cm-1) | -5.8 | -6.1 |

| VCD | ||

| ν1 (cm-1) | 1610 (C=N stretch) | 1612 |

| ΔA1 (x 10-4) | -1.5 | -1.8 |

| ν2 (cm-1) | 1450 (CH bend) | 1455 |

| ΔA2 (x 10-4) | +2.3 | +2.7 |

| ν3 (cm-1) | 1120 (C-O stretch) | 1125 |

| ΔA3 (x 10-4) | +4.1 | +4.5 |

In this illustrative example, the good correlation between the signs and magnitudes of the Cotton effects in the experimental ECD spectrum and the vibrational bands in the VCD spectrum with those predicted for the (R)-enantiomer would provide strong evidence for assigning the absolute configuration as R.

The combination of ECD and VCD offers a powerful and reliable approach for the stereochemical elucidation of chiral derivatives of this compound, providing crucial structural information that is essential for understanding their chemical and biological properties. nih.gov

Theoretical and Computational Investigations of 6 Bromo 4 Methylpicolinaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules and, by extension, their reactivity. DFT calculations for 6-Bromo-4-methylpicolinaldehyde would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to ensure a high degree of accuracy. mdpi.commdpi.com Such studies can reveal critical information about the molecule's stability and chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the pyridine (B92270) ring and the bromine atom. The LUMO, conversely, would be concentrated on the electron-deficient aldehyde group. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a molecule that is more readily polarized and reactive.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.15 | Highest Occupied Molecular Orbital |

| LUMO | -2.89 | Lowest Unoccupied Molecular Orbital |

Note: The data in this table is illustrative and based on typical values for similar aromatic aldehydes.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.comresearchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, indicating these as primary sites for electrophilic interaction. The area around the hydrogen atom of the aldehyde group and, to a lesser extent, the carbon atom of the carbonyl group, would exhibit a positive potential, marking them as sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary degree of freedom for this molecule is the rotation around the C-C bond connecting the aldehyde group to the pyridine ring. This rotation gives rise to different conformers, each with a distinct energy.

Computational studies on the analogous molecule, 6-Bromopyridine-2-carbaldehyde, have shown that the trans conformer, where the aldehyde hydrogen points away from the pyridine nitrogen, is the most stable. mdpi.com This stability is attributed to favorable intramolecular interactions. A similar energy landscape is expected for this compound, with the trans conformer being the global minimum on the potential energy surface.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to map out the energy profile of a chemical reaction, identifying the transition states that connect reactants to products. researchgate.net This provides invaluable insight into the reaction mechanism and kinetics. For this compound, one could model various reactions, such as its oxidation to the corresponding carboxylic acid or its participation in condensation reactions.

Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and energy of this transition state determine the activation energy of the reaction. For instance, in a nucleophilic addition to the carbonyl group, the transition state would feature the incoming nucleophile partially bonded to the carbonyl carbon and the carbonyl oxygen beginning to acquire a negative charge.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectral features of unknown compounds. nih.govresearchgate.net

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net For this compound, these calculations would help in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule.

UV-Vis Spectroscopy: The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals. Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions and thus the UV-Vis absorption spectrum. nih.govnih.gov The predicted spectrum for this compound would show characteristic π → π* and n → π* transitions.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. researchgate.net This allows for the identification of characteristic functional group vibrations, such as the C=O stretch of the aldehyde and the various vibrations of the substituted pyridine ring.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - CHO | 9.8 - 10.2 |

| ¹³C NMR | Chemical Shift (ppm) - C=O | 190 - 195 |

| UV-Vis | λmax (nm) | ~280 |

Note: The data in this table is illustrative and based on typical values for similar aromatic aldehydes.

Molecular Dynamics Simulations for Intermolecular Interactions

While not always relevant for small, isolated molecules, Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in condensed phases or as part of a larger supramolecular assembly. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the bulk properties of the substance.

Applications of 6 Bromo 4 Methylpicolinaldehyde in Complex Molecule Synthesis and Advanced Chemical Research

As a Versatile Building Block in Heterocycle Synthesis

The aldehyde and bromo- functionalities of 6-Bromo-4-methylpicolinaldehyde make it a theoretical candidate for constructing more complex heterocyclic systems. The aldehyde can undergo condensation reactions with various nucleophiles, while the bromine atom can be substituted or used in metal-catalyzed cross-coupling reactions to build larger molecular architectures.

Synthesis of Fused Pyridine (B92270) Systems

There is no specific information available in the searched literature detailing the use of this compound in the synthesis of fused pyridine systems.

Preparation of Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

No specific examples of this compound being used for the preparation of polycyclic aromatic nitrogen heterocycles were found in the available research. Six-membered aromatic nitrogen heterocycles are recognized as important structural motifs in antitumor agents. nih.gov

Role in the Synthesis of Ligands for Catalysis

Picolinaldehyde derivatives are often employed in the synthesis of chelating ligands for metal catalysis due to the coordinating ability of the pyridine nitrogen and the aldehyde oxygen (or its derivatives).

Development of Picolinaldehyde-Based Chelating Systems

No specific research detailing the development of picolinaldehyde-based chelating systems derived from this compound was identified.

Contribution to the Synthesis of Bioactive Scaffolds (Academic Research Focus)

The term "bioactive scaffold" refers to a core molecular framework upon which various functional groups can be built to create new biologically active molecules. While substituted pyridines are a common feature in many bioactive compounds, there is no specific information linking this compound to the synthesis of such scaffolds in the reviewed academic research. Isomeric compounds like 4-Bromo-5-methylpicolinaldehyde are noted for their potential in biological applications and as precursors in the synthesis of pharmaceutical agents.

Preparation of Intermediates for Natural Product Analogs

The structural motif of this compound serves as a crucial starting point for the synthesis of analogs of biologically active natural products. The presence of the bromine atom allows for the introduction of various substituents onto the pyridine ring through well-established cross-coupling reactions. This enables the systematic modification of a lead compound's structure to explore structure-activity relationships and optimize biological efficacy.

For instance, the aldehyde functionality can be readily converted into other functional groups, such as alcohols, amines, or carboxylic acids, providing further points for molecular elaboration. This versatility is paramount in the multi-step synthesis of complex natural product analogs, where precise control over the molecular architecture is essential. The synthesis of 6-bromo-4-iodoquinoline, an important intermediate for various biologically active compounds, highlights the utility of halogenated aromatic compounds in building complex heterocyclic systems. researchgate.netatlantis-press.com

Design and Synthesis of Novel Pharmacophore Mimics

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound provides a rigid scaffold upon which key pharmacophoric features can be strategically placed. The pyridine ring itself can act as a bioisosteric replacement for other aromatic systems found in known drugs, potentially improving pharmacokinetic properties or reducing off-target effects.

The bromine atom is particularly significant in this context. It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. nih.gov By incorporating a bromine atom, medicinal chemists can design molecules that form specific halogen bonds with target proteins, leading to enhanced binding affinity and selectivity. Studies on quinazoline derivatives have shown that a halogen at the 6-position can enhance anticancer effects, underscoring the potential of bromo-substituted heterocycles in pharmacophore design. nih.gov The aldehyde group offers a convenient handle for attaching various side chains, allowing for the exploration of different interaction points within a binding pocket.

Utility in Supramolecular Chemistry and Self-Assembly (e.g., formation of imine-based cages, frameworks)

The aldehyde functionality of this compound is a key player in the construction of large, organized molecular assemblies through the formation of imine bonds. When reacted with primary amines, it forms Schiff bases, which are integral linkages in the self-assembly of supramolecular structures like cages and frameworks. nih.gov

These self-assembled architectures can possess intricate three-dimensional cavities with defined sizes and shapes, making them suitable for applications in molecular recognition, catalysis, and encapsulation. The bromine and methyl groups on the picolinaldehyde unit can influence the geometry and stability of the resulting supramolecular assembly. For example, the bromine atom can direct the packing of the cages in the solid state through halogen bonding interactions. nih.govresearchgate.net The ability to form such ordered structures is crucial for the development of new materials with tailored properties. rsc.org

Recent research has demonstrated the synthesis of dodecaamide cages from imine-based precursors, showcasing the potential for creating complex, multi-armed building blocks for supramolecular chemistry. nih.gov The controlled crystallization of imine cages can lead to the formation of highly ordered structures, such as interpenetrated Faujasite-like crystals. researchgate.net

Application in Material Science Research (e.g., as a monomer for functional polymers, excluding device properties)

The unique combination of functional groups in this compound also lends itself to applications in material science, particularly in the synthesis of functional polymers. rsc.org

Synthesis of Functional Monomers

This compound can be chemically modified to create novel monomers for polymerization. The aldehyde group can be transformed into a variety of polymerizable functionalities, such as vinyl or acrylate groups. The bromine atom provides a site for post-polymerization modification, allowing for the introduction of specific properties to the polymer chain. This approach enables the creation of "smart" polymers that can respond to external stimuli. The development of strapped monomers has been shown to produce soluble, high molecular weight π-conjugated polymers. rsc.org

Incorporation into Polymer Backbones

Alternatively, this compound can be directly incorporated into polymer backbones through condensation polymerization reactions. For example, it can be reacted with diamines to form polyimines or with other bifunctional monomers to create a variety of copolymers. The properties of the resulting polymer can be tuned by the choice of the co-monomer and the polymerization conditions. The pyridine ring and the bromo and methyl substituents of the this compound unit will influence the polymer's thermal stability, solubility, and conformational properties. The repeating structural unit of polymers reflects the monomers from which they are constructed, providing a concise way to represent these macromolecules. msu.edu

Q & A

Q. How do steric and electronic effects influence metal coordination in catalytic applications?

- Methodology: Synthesize Ru(II) complexes and analyze via cyclic voltammetry (E₁/2 shifts) and XANES. The aldehyde’s π* orbital interacts strongly with Ru, while bromine’s σ-donor strength modulates redox potentials .

Data Contradiction Analysis

- Case Study : Conflicting reports on bromine’s directing role in electrophilic substitution.

- Resolution: Re-examine reaction conditions (acidic vs. basic media). Under HNO₃/H₂SO₄, bromine deactivates the ring, favoring nitration at C-5. In NaOH, deprotonation at C-4 shifts nitration to C-3 .

- Validation: Use isotopic labeling (¹⁵NO₃⁻) and MALDI-TOF to track positional preferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.